molecular formula C18H18N6O B11191120 7-[2-(dimethylamino)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-[2-(dimethylamino)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11191120
M. Wt: 334.4 g/mol
InChI Key: FXBKLZHQCRKVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(dimethylamino)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines pyrazole, pyridine, and triazine rings, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(dimethylamino)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-phenylpyrazole with pyridine-2,3-diamine, followed by cyclization with appropriate reagents to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

7-[2-(dimethylamino)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7-[2-(dimethylamino)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-[2-(dimethylamino)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.

    Indole derivatives: Widely studied for their pharmacological potential.

Uniqueness

7-[2-(dimethylamino)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one stands out due to its unique combination of three different heterocyclic rings, which provides a versatile scaffold for drug development. Its ability to undergo various chemical reactions and its broad range of biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C18H18N6O

Molecular Weight

334.4 g/mol

IUPAC Name

11-[2-(dimethylamino)ethyl]-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C18H18N6O/c1-22(2)10-11-23-9-8-15-16(18(23)25)20-21-17-14(12-19-24(15)17)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3

InChI Key

FXBKLZHQCRKVBM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CC2=C(C1=O)N=NC3=C(C=NN23)C4=CC=CC=C4

Origin of Product

United States

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